16-Acetoxy-7-O-acetylhorminone

Vue d'ensemble

Description

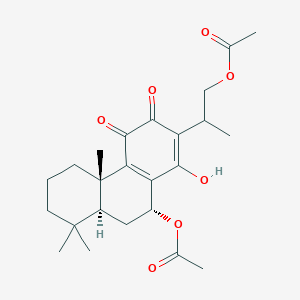

16-Acetoxy-7-O-acetylhorminone is a natural compound isolated from the leaves of Rabdosia lophanthoides var. gerardiana . It belongs to the class of abietane diterpenoids and has a molecular formula of C24H32O7 with a molecular weight of 432.51 g/mol . This compound is known for its potential biological activities and is primarily used in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-Acetoxy-7-O-acetylhorminone typically involves the extraction from natural sources, specifically the leaves of Rabdosia lophanthoides var. gerardiana . The extraction process includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

16-Acetoxy-7-O-acetylhorminone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

16-Acetoxy-7-O-acetylhorminone has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 16-Acetoxy-7-O-acetylhorminone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of epidermal growth factor receptor wild-type non-small cell lung cancer cells in a dose-dependent manner . The compound alters cell morphology and inhibits cell migration, indicating its potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

16-Acetoxy-7-O-acetylhorminone is unique due to its specific structure and biological activities. Similar compounds include:

16-Hydroxyhorminone: Another abietane diterpenoid with similar biological properties.

Horminone: A related compound with comparable chemical structure and activities.

6,12,15-Trihydroxy-5,8,11,13-abietetriene-7-one: Another diterpenoid isolated from the same plant source.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

16-Acetoxy-7-O-acetylhorminone is a natural compound derived from the leaves of Rabdosia lophanthoides var. gerardiana , recognized for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a diterpenoid. Its structure includes multiple functional groups that contribute to its bioactivity. The compound's IUPAC name is 2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner. The compound was found to target the epidermal growth factor receptor (EGFR), inhibiting its phosphorylation and subsequent downstream signaling pathways such as ERK in NCI-H292 cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NSCLC (EGFR WT) | 10 | Inhibition of EGFR phosphorylation |

| NCI-H292 | 15 | Blockade of ERK signaling |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various experimental models, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound against resistant bacterial strains. For instance, it demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for antibiotic-resistant infections .

Table 2: Antimicrobial Activity Against MRSA

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 21 ± 2 |

| Control (No compound) | 5 |

The exact biochemical pathways through which this compound operates are still under investigation. However, preliminary findings suggest that it disrupts bacterial cell walls without causing lysis, indicating a novel mode of action that warrants further exploration .

Study on NSCLC

A pivotal study focused on the effects of this compound on NSCLC cells demonstrated a significant reduction in cell viability at concentrations above its IC50 value. The researchers observed a marked decrease in cell proliferation rates and an increase in apoptosis markers upon treatment with the compound.

Study on MRSA

Another study evaluated the antimicrobial efficacy of this compound against MRSA strains. The results indicated that even at low concentrations, this compound significantly inhibited bacterial growth and enhanced the effectiveness of traditional antibiotics when used in combination .

Propriétés

IUPAC Name |

2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3/t12?,15-,16+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCAYMPTUWTOLE-IASILQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.